(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate

Description

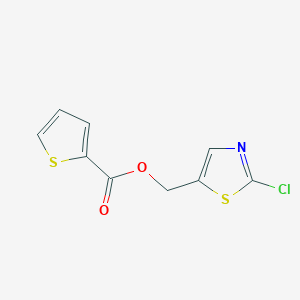

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-9-11-4-6(15-9)5-13-8(12)7-2-1-3-14-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOVHABFUVTLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324647 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

341967-67-7 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate typically involves the reaction of 2-chlorothiazole with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is a chemical compound with potential applications in medicinal chemistry and agrochemicals due to its antimicrobial, antifungal, and anticancer properties. The compound features a thiophene ring substituted at the 2-position with a methoxy group linked to a thiazole ring via a methylene bridge, along with a carboxylate functional group.

Scientific Research Applications

- Antimicrobial applications Compounds containing thiazole and thiophene moieties are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against certain pathogens, although detailed studies are necessary to fully elucidate its mechanisms of action.

- Antifungal applications This compound is also noted for its potential biological activities, particularly in pharmacology. Compounds containing thiazole and thiophene moieties are often investigated for their antifungal properties.

- Anticancer applications Studies suggest that this compound may exhibit significant activity against certain cancer cells, although detailed studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiazolylmethyl Derivatives: Clothianidin

Clothianidin (3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine) shares the (2-chloro-1,3-thiazol-5-yl)methyl group with the target compound. Key comparisons include:

Thiophene Carboxylate Esters: Methyl 5-Amino-1-benzothiophene-2-carboxylate

This analog (CAS 20532-28-9) replaces the thiazole ring with a benzothiophene system but retains the carboxylate ester group:

The amino group in the benzothiophene analog improves water solubility, whereas the chlorine in the target compound may increase membrane permeability .

Thiophene Carboxylic Acid vs. Ester: 2-Thiophenecarboxylic Acid

The carboxylic acid derivative (CAS 527-72-0) provides insights into ester-acid relationships:

Esterification typically enhances compound stability and bioavailability compared to carboxylic acids .

Complex Thiazolylmethyl Carbamates

| Property | Complex Carbamate | Target Compound |

|---|---|---|

| Structure | Peptidomimetic with thiazole | Simpler ester-linked thiazole-thiophene |

| Bioactivity | Likely protease inhibition or receptor binding | May lack peptidomimetic specificity |

| Synthesis Complexity | High (multiple stereocenters) | Simpler, scalable synthesis |

The target compound’s simpler structure could favor industrial applications over therapeutic use .

mGluR5 Antagonists: SIB-1757 and SIB-1893

These pyridine/thiazole-containing antagonists (IC50 ~0.3 µM for mGluR5) demonstrate how heterocycles influence receptor binding:

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate, with the CAS number 341967-67-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 259.72 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies highlight the antibacterial potency of this compound against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.019 |

| Streptococcus pneumoniae | 0.030 |

| Pseudomonas aeruginosa | 0.040 |

These values indicate that the compound exhibits significant antibacterial activity, outperforming some conventional antibiotics like ampicillin and streptomycin in certain assays .

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria:

- Inhibition of DNA Gyrase : The compound binds to the GyrB subunit, inhibiting its activity with IC values ranging from 0.0033 to 0.046 µg/mL .

- Selectivity : The compound shows selectivity towards bacterial topoisomerase IV without significantly affecting human topoisomerase II, suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound is crucial for its biological activity:

- Thiazole Ring : Essential for binding interactions with target enzymes.

- Chlorine Substituent : Enhances lipophilicity and may improve membrane penetration.

Research indicates that modifications to these structural components can lead to variations in potency and selectivity against different bacterial strains .

Case Studies

Several studies have evaluated the efficacy of this compound in vivo:

- In Vivo Efficacy Against Mycobacterium tuberculosis : A study demonstrated that derivatives similar to this compound showed promising results against M. tuberculosis, indicating potential as an antitubercular agent .

- Safety Profile : Toxicity assays conducted on HepG2 human liver cells revealed minimal cytotoxicity, supporting its potential as a therapeutic candidate .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate?

- Methodology : The Gewald reaction is a robust approach for synthesizing thiophene derivatives. For example, 2-amino-thiophene-3-carboxylates can be synthesized via a one-pot reaction involving ketones, sulfur, and cyanoacetates under basic conditions . For the thiazole moiety, cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetic acid and sodium acetate) is effective . Post-synthetic modifications, such as esterification or nucleophilic substitution at the thiazole's chlorine position, may be required to assemble the final structure.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD can be grown via slow evaporation in polar aprotic solvents (e.g., DMF or DCM). Data collection and refinement using programs like SHELXL (for small molecules) or OLEX2 (with SHELX integration) are critical . For example, triclinic crystal systems (space group P1) with hydrogen-bonding interactions (C–H···O) have been reported for structurally analogous compounds .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR to confirm substitution patterns (e.g., thiophene vs. thiazole protons and carbons).

- FTIR : Identify ester carbonyl (~1700 cm) and thiazole/thiophene ring vibrations (~1600 cm) .

- HRMS : Exact mass analysis to verify molecular formula (e.g., using ESI-TOF with <2 ppm error) .

Q. How can purity be assessed for this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Purity >95% is typically required for biological testing. Complementary techniques include elemental analysis (C, H, N, S) and melting point determination .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational models (e.g., DFT) be resolved?

- Methodology : Re-optimize computational parameters (e.g., solvent effects, basis sets like 6-311++G(d,p)) in Gaussian or ORCA. Compare experimental IR/Raman spectra with scaled DFT frequencies. For NMR discrepancies, consider dynamic effects (e.g., rotamers) using molecular dynamics simulations .

Q. What strategies mitigate instability of intermediates during synthesis?

- Methodology :

- Low-temperature reactions : Perform steps involving reactive intermediates (e.g., nitro compounds) at 0–5°C .

- Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiol or amine intermediates .

- Stabilizing agents : Add molecular sieves or scavengers (e.g., TEMPO) to quench radicals or moisture-sensitive species .

Q. How can structure-activity relationships (SAR) be studied for this compound in drug discovery?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or chloro with fluoro) .

- Biological assays : Test against target enzymes (e.g., kinase inhibition) with IC determination.

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to protein targets (e.g., PDB: 1XYZ) .

Q. What are the challenges in resolving crystallographic disorder in this compound?

- Methodology : Disorder in the thiophene-thiazole linkage can be addressed by:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands .

- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .

- Occupancy refinement : Partially occupy disordered atoms with constraints to maintain reasonable thermal parameters.

Q. How to assess environmental and toxicity risks during handling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.